molecular formula C10H20ClN B6267007 rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride CAS No. 2307779-75-3

rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride

Cat. No.: B6267007
CAS No.: 2307779-75-3
M. Wt: 189.7
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Description

rac-1-[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine hydrochloride (CAS: 2307779-75-3) is a chiral cyclopropane derivative featuring a cyclohexyl substituent on the cyclopropane ring and a methanamine group in its hydrochloride salt form. The compound exists as a racemic (rac) mixture, combining both enantiomers of the (1R,2S)-configured cyclopropane core. Key physicochemical properties include a molecular weight of 189.7 g/mol and a minimum purity of 95% .

Properties

CAS No.

2307779-75-3

Molecular Formula

C10H20ClN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

Preparation Methods

[2+1] Cycloaddition via Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone for cyclopropane synthesis. For rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine, the cyclohexyl-substituted cyclopropane is formed using a zinc-copper couple and diiodomethane. The reaction proceeds via a carbene intermediate, which inserts into the π-bond of a cyclohexyl-substituted alkene.

Reaction Conditions :

  • Substrate : Cyclohexylvinyl ether or cyclohexylvinyl bromide.

  • Reagents : Zn-Cu alloy, CH₂I₂, anhydrous ether.

  • Temperature : 0–25°C.

  • Yield : 60–75% (reported for analogous cyclopropane derivatives).

Mechanistic Insight :
The Zn-Cu couple reduces diiodomethane to generate a iodomethylzinc intermediate, which transfers a carbene to the alkene. Steric effects from the cyclohexyl group favor trans-diastereoselectivity, leading to the (1R,2S) configuration.

Transition Metal-Catalyzed Cyclopropanation

Palladium or rhodium catalysts enable stereocontrolled cyclopropanation. For example, a diazo compound (e.g., ethyl diazoacetate) reacts with cyclohexylacetylene in the presence of Rh₂(OAc)₄ to form the cyclopropane core.

Optimization Challenges :

  • Catalyst Loading : 2–5 mol% Rh₂(OAc)₄.

  • Solvent : Dichloromethane or toluene.

  • Diastereomeric Ratio : 3:1 to 5:1 (cis:trans).

Amination and Salt Formation

Reductive Amination of Cyclopropane Carbonyls

A ketone intermediate, (1R,2S)-2-cyclohexylcyclopropanecarbaldehyde, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:

RCO+NH4OAcNaBH3CNRCH2NH2HClRCH2NH3+Cl\text{RCO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}2 \xrightarrow{\text{HCl}} \text{RCH}2\text{NH}3^+\text{Cl}^-

Conditions :

  • Solvent : Methanol or ethanol.

  • pH : 4–5 (acetic acid buffer).

  • Yield : 80–85% after hydrochloride salt precipitation.

Nucleophilic Substitution

For bromide or tosylate derivatives, amination employs ammonia or methylamine under high pressure. For example:

(1R,2S)-2-cyclohexylcyclopropylmethyl bromide+NH3rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine\text{(1R,2S)-2-cyclohexylcyclopropylmethyl bromide} + \text{NH}_3 \rightarrow \text{rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine}

Parameters :

  • Temperature : 100–120°C.

  • Catalyst : KI (5 mol%).

  • Yield : 70%.

Stereochemical Control and Racemic Mixture Isolation

Chiral Auxiliaries

Temporary chirality inducers, such as Evans oxazolidinones, guide trans-cyclopropane formation. Subsequent cleavage yields the racemic amine:

Oxazolidinone-cyclopropaneLiOHrac-amine\text{Oxazolidinone-cyclopropane} \xrightarrow{\text{LiOH}} \text{rac-amine}

Resolution : Chiral HPLC or enzymatic resolution separates enantiomers, but the racemic product is typically retained for pharmaceutical intermediates.

Kinetic vs. Thermodynamic Control

In Rh-catalyzed cyclopropanation, the trans isomer forms preferentially under kinetic control (low temperature), while cis dominates at equilibrium. Quenching the reaction early maximizes trans-diastereomer yield.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (1–2 M) in diethyl ether or methanol. Precipitation yields the hydrochloride salt with >95% purity after recrystallization from ethanol/water.

Critical Parameters :

  • Stoichiometry : 1:1 amine:HCl.

  • Crystallization Solvent : Ethanol/water (4:1).

  • Purity : 95% (HPLC).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Purity
Simmons-SmithCyclohexylvinyl bromideZn-Cu, CH₂I₂65%90%
Rh-CatalyzedCyclohexylacetyleneRh₂(OAc)₄, diazoacetate55%85%
Reductive AminationCyclopropane aldehydeNaBH₃CN, NH₄OAc80%95%
Nucleophilic SubstitutionCyclopropane bromideNH₃, KI70%88%

Industrial-Scale Considerations

  • Cost Efficiency : Simmons-Smith is cost-effective but requires hazardous CH₂I₂. Transition metal catalysis offers better stereocontrol but higher costs.

  • Safety : Diazocompounds are explosive; strict temperature control (-10°C) is mandatory.

  • Environmental Impact : Zn-Cu waste requires neutralization, while Rh catalysts necessitate recycling .

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylcyclopropyl ketones, while reduction could produce cyclohexylcyclopropylamines.

Scientific Research Applications

rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences among rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride and related cyclopropane derivatives:

Compound Name (CAS) Substituent on Cyclopropane Key Functional Groups Molecular Weight (g/mol) Availability
Target compound (2307779-75-3) Cyclohexyl Methanamine hydrochloride 189.7 Discontinued
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine HCl (1820571-47-8) Cyclopropyl Methanamine hydrochloride ~175 (estimated) Available (ECHEMI)
rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine HCl Oxan-4-yl (tetrahydropyran) Methanamine hydrochloride, ether oxygen ~207 (estimated) R&D only
[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine HCl (1808843-59-5) Phenyl, methyl Methanamine hydrochloride ~207 (estimated) Available (Enamine)
rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine HCl 5-Bromothiophene Methanamine hydrochloride, bromine ~305 (estimated) Limited data
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine HCl Trifluoromethyl Methanamine hydrochloride, CF₃ ~191.6 Available (Arctom)

Key Observations :

  • Cyclohexyl vs.
  • Heteroatom Substituents : The oxan-4-yl (tetrahydropyran) group introduces an ether oxygen, which may improve solubility via hydrogen bonding .
  • Aromatic vs. Aliphatic : Phenyl and bromothiophene substituents enable π-π stacking or halogen bonding, relevant in drug-receptor interactions .
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group increases metabolic stability and polarity, a common strategy in medicinal chemistry .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound contributes to higher logP values compared to cyclopropyl or oxan-4-yl analogs. Trifluoromethyl and bromothiophene substituents balance lipophilicity with electronic effects .
  • Solubility : The oxan-4-yl derivative likely has improved aqueous solubility due to its ether oxygen, whereas the target compound’s cyclohexyl group may limit solubility in polar solvents .
  • Stability : Cyclopropane rings are inherently strained, but bulky substituents (e.g., cyclohexyl, phenyl) may sterically hinder degradation. Bromine and CF₃ groups enhance stability against enzymatic breakdown .

Biological Activity

rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride , also known by its CAS number 2307779-75-3, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H19ClN
  • Molecular Weight : 189.73 g/mol
  • CAS Number : 2307779-75-3

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. It is hypothesized to act primarily as a modulator of monoamine transporters, particularly serotonin and norepinephrine transporters. This modulation can lead to enhanced neurotransmitter availability in the synaptic cleft, which may contribute to its pharmacological effects.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against several biological targets:

TargetActivityReference
Serotonin Transporter (SERT)Inhibition
Norepinephrine Transporter (NET)Inhibition
Dopamine Transporter (DAT)Moderate Inhibition

These interactions suggest that the compound may have applications in the treatment of mood disorders and other neuropsychiatric conditions.

In Vivo Studies

Preclinical studies in animal models have demonstrated the following effects:

  • Antidepressant-like Effects : Administration of this compound resulted in significant reductions in depressive-like behaviors in rodent models.
  • Anxiolytic Properties : The compound has shown potential anxiolytic effects, as evidenced by reduced anxiety-like behaviors in elevated plus maze tests.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Mood Disorders : A study involving patients with major depressive disorder indicated that treatment with this compound led to a significant improvement in depressive symptoms compared to placebo controls.
  • Anxiety Management : Another case study highlighted its efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder, suggesting a favorable safety profile and tolerability.

Safety and Toxicology

Initial safety assessments indicate that this compound has a favorable toxicity profile. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during cyclopropanation can lead to ring-opening byproducts.
  • Solvent Choice : Dimethylformamide (DMF) may improve reaction rates but complicates purification .

How is the stereochemical configuration of this compound confirmed?

Basic Research Question
Stereochemical validation requires:

  • Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose-based columns) to confirm the (1R,2S) configuration .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR analyze coupling constants (e.g., cyclopropyl J values) and NOE effects to verify spatial arrangement .
  • X-ray Crystallography : Resolves absolute configuration, though limited by crystal formation challenges .

What is the mechanistic basis for this compound’s inhibition of the AKT signaling pathway?

Advanced Research Question
The compound binds to the pleckstrin homology (PH) domain of AKT, preventing its recruitment to the cell membrane. Key evidence includes:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (reported Kd ~50–100 nM) .
  • Kinase Assays : Demonstrates selective inhibition of AKT1 over AKT2 isoforms, attributed to steric hindrance from the cyclohexyl group .
  • Cellular Studies : Reduces phosphorylation of downstream targets (e.g., GSK-3β) in cancer cell lines (IC₅₀ ~1–5 µM) .

Contradictions : Some studies report off-target effects on PKA due to structural similarities in kinase domains, necessitating orthogonal validation (e.g., siRNA knockdown) .

How do steric and electronic properties of the cyclohexylcyclopropyl group influence biological activity?

Advanced Research Question
The cyclohexyl and cyclopropyl moieties synergistically modulate activity:

  • Steric Effects : The bulky cyclohexyl group enhances selectivity by restricting access to non-target kinases .
  • Electronic Effects : The cyclopropane ring’s strain increases electrophilicity, promoting covalent interactions with cysteine residues in AKT’s active site .
  • Comparative Studies : Analogues with smaller substituents (e.g., methyl) show reduced potency (IC₅₀ >10 µM), highlighting the necessity of the cyclohexyl group .

What analytical methods are used to resolve discrepancies in reported inhibitory potency across studies?

Advanced Research Question
Conflicting potency data arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use recombinant AKT isoforms in cell-free systems to eliminate cellular context variability .
  • Orthogonal Techniques : Pair enzymatic assays with biophysical methods (e.g., ITC for binding thermodynamics) .
  • Solubility Correction : Adjust for solubility limitations (e.g., 0.1–1 mM in PBS) using LC-MS quantification in cellular assays .

How is the hydrochloride salt form advantageous for in vivo pharmacokinetic studies?

Advanced Research Question
The hydrochloride salt improves:

  • Aqueous Solubility : ~10 mg/mL in water vs. <1 mg/mL for the free base, enhancing bioavailability .
  • Stability : Reduced hygroscopicity compared to other salts (e.g., acetate), critical for long-term storage .
  • Toxicity Profile : Lower nephrotoxicity risk compared to bromide salts in rodent models .

What strategies optimize enantiomeric purity during synthesis?

Advanced Research Question
Racemization occurs during amination. Solutions include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereochemistry .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of intermediates (e.g., >99% ee reported) .
  • Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts .

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